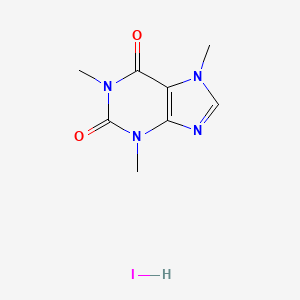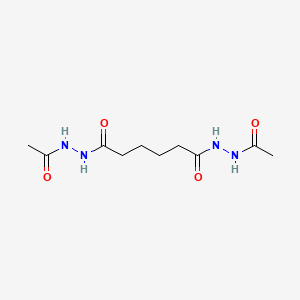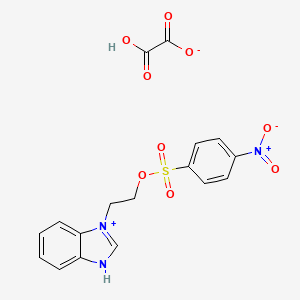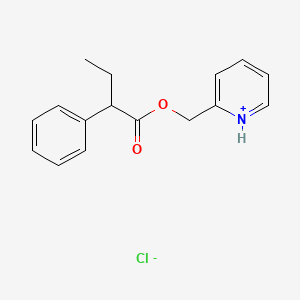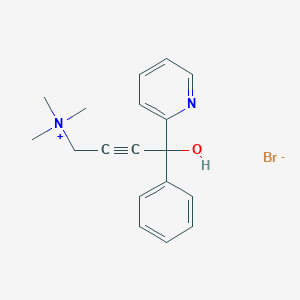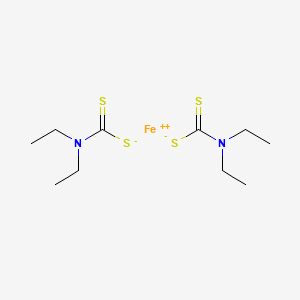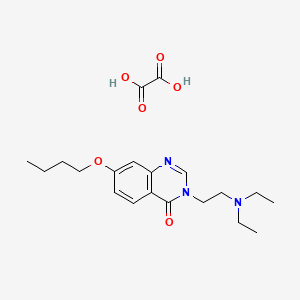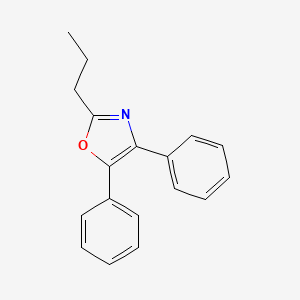
Oxazole, 4,5-diphenyl-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-diphenyl-2-propyl- is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. The presence of phenyl groups at positions 4 and 5, along with a propyl group at position 2, makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 4,5-diphenyl-2-propyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
Industrial production of oxazole derivatives often involves flow synthesis techniques. For example, the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® at room temperature, followed by oxidative aromatization using manganese dioxide packed in a reactor, is a method that has been successfully employed .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-diphenyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles can be used for substitution reactions on the phenyl rings.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-diphenyl-2-propyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of oxazole, 4,5-diphenyl-2-propyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole core structure.
2-(Naphthalen-2-yl) oxazole (NTOZ): Known for its nonlinear optical properties.
2-(4-Phenoxyphenyl) oxazole (PPOZ): Used in the synthesis of chromophores.
Uniqueness
Oxazole, 4,5-diphenyl-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and propyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20662-95-7 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
4,5-diphenyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C18H17NO/c1-2-9-16-19-17(14-10-5-3-6-11-14)18(20-16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3 |
InChI-Schlüssel |
WMXSHYISEBGYTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)


